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Compound of Interest

Compound Name: IACS-8803

Cat. No.: B15613911 Get Quote

For Researchers, Scientists, and Drug Development Professionals

IACS-8803 is a novel and highly potent synthetic cyclic dinucleotide (CDN) agonist of the

Stimulator of Interferon Genes (STING) pathway, demonstrating significant promise in

preclinical cancer models. Its robust activation of the innate immune system leads to a powerful

anti-tumor response. This guide provides a comparative analysis of the pharmacokinetic and

pharmacodynamic profile of IACS-8803 against other notable STING agonists, supported by

available experimental data and detailed methodologies.

Executive Summary
IACS-8803 distinguishes itself through its superior preclinical anti-tumor efficacy, particularly in

generating a systemic immune response even with local intratumoral administration. While

specific pharmacokinetic data for IACS-8803 remains limited in publicly available literature,

likely due to its development focus on direct tumor delivery, its pharmacodynamic profile

indicates a more potent and durable activation of the STING pathway compared to the clinical

benchmark compound, ADU-S100. This guide synthesizes the available data to offer a clear

comparison for research and development purposes.
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The primary mechanism of action for IACS-8803 and other STING agonists is the activation of

the STING pathway, which leads to the production of type I interferons (IFN-β) and other pro-

inflammatory cytokines, ultimately stimulating a T-cell mediated anti-tumor immune response.
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Caption: The STING signaling pathway activated by IACS-8803.
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Table 1: Comparative In Vitro and In Vivo Pharmacodynamics of STING Agonists

Parameter IACS-8803 IACS-8779
ADU-S100
(MIW815)

MK-1454

Mechanism of

Action

Potent synthetic

CDN STING

agonist

Potent synthetic

CDN STING

agonist

Synthetic CDN

STING agonist

Synthetic CDN

STING agonist

In Vitro Potency

Superior

activation of the

STING pathway

compared to

ADU-S100.

Comparable

activation of the

STING pathway

to IACS-8803.

Clinical

benchmark for

STING pathway

activation.

Potent activation

of the STING

pathway.

In Vivo Efficacy

(B16 Melanoma

Model)

Superior

regression of

untreated

contralateral

tumors,

suggesting a

significant

systemic immune

response.[2]

A higher number

of mice cured of

tumors

compared to

benchmarks.[2]

Effective in

causing

regression of

pre-existing

tumors.

Induces

complete tumor

regression and

enhances anti-

PD-1 therapy.

In Vivo Efficacy

(Glioblastoma

Models)

Increased

median survival,

even in immune

checkpoint

blockade-

resistant models.

[3]

Not extensively

reported in

publicly available

literature for

glioblastoma.

Not as

prominently

featured in

glioblastoma

models in

available

literature.

Not extensively

reported in

publicly available

literature for

glioblastoma.
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trigger a systemic anti-tumor response, it limits broader clinical application. IACS-8803, with its

2',3'-thiophosphate CDN analog structure, was designed for improved resistance to

phosphodiesterase-mediated degradation, which may contribute to enhanced local and

systemic effects.

Due to the focus on intratumoral delivery, detailed systemic pharmacokinetic parameters (e.g.,

half-life, Cmax, AUC) for IACS-8803 in preclinical models are not extensively reported in the

public domain. The emphasis of published studies has been on the pharmacodynamic

outcomes resulting from its potent STING activation.

Table 2: Comparative Pharmacokinetic Parameters of STING Agonists

Parameter IACS-8803
ADU-S100
(MIW815)

MK-1454

Administration Route

Intratumoral,

Subcutaneous

(preclinical)

Intratumoral (clinical) Intratumoral (clinical)

Half-life (t½) Not reported

~24 minutes (in

human plasma)[4][5]

[6]

Not reported

Cmax Not reported

Dose-proportional

increase in plasma

exposure (human)

Not reported

AUC Not reported Not reported Not reported

Bioavailability
Not applicable for

intratumoral route

Not applicable for

intratumoral route

Not applicable for

intratumoral route

Key Structural Feature

2',3'-thiophosphate

CDN analog for

improved stability.[2]

Synthetic CDN Synthetic CDN
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Detailed experimental protocols are crucial for the replication and validation of scientific

findings. Below are representative protocols for key experiments cited in the evaluation of

STING agonists.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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